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molecular formula C18H34O4 B8412125 Succinic acid monotetradecyl ester

Succinic acid monotetradecyl ester

Cat. No. B8412125
M. Wt: 314.5 g/mol
InChI Key: LSWKXNPXIJXDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532377

Procedure details

Succinic anhydride (24.2 g) and tetradecanol (42.9 g) were molten by heating them at 120° to 130° C. and stirred for 3 hours. After completion of the reaction, the reaction mixture was cooled to 80° C., and 50 ml of water was added thereto. The mixture was stirred for one additional hour. The reaction mixture was cooled to room temperature and extracted with 200 ml of ethyl acetate. The ethyl acetate solution was washed with 200 ml of water three times and concentrated to dryness under reduced pressure. There was obtained 60.9 g (96.8%) of 3-tetradecyloxycarbonylpropionic acid. Melting point: 48° to 49° C.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH2:8]([OH:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>O>[CH2:8]([O:22][C:4]([CH2:3][CH2:2][C:1]([OH:6])=[O:7])=[O:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
42.9 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating them at 120° to 130° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
STIRRING
Type
STIRRING
Details
The mixture was stirred for one additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with 200 ml of water three times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC(=O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.9 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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